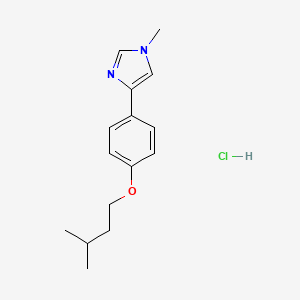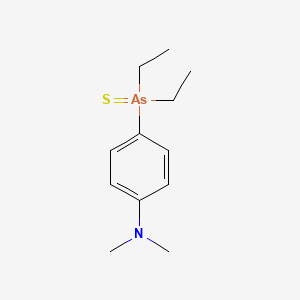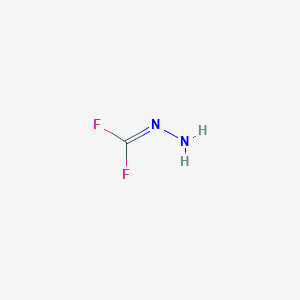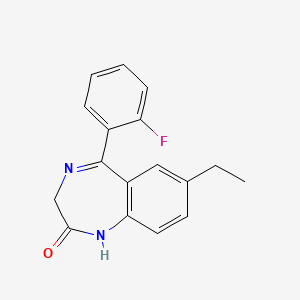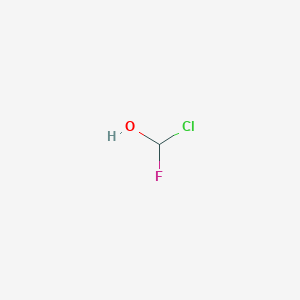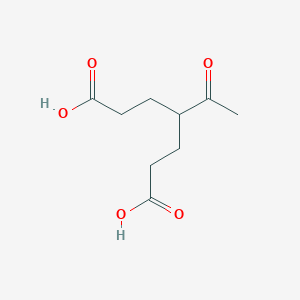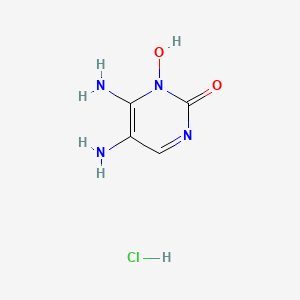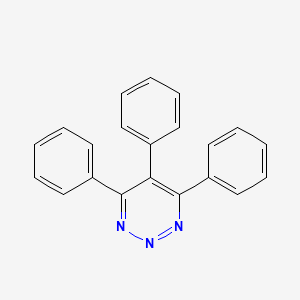![molecular formula C23H20N4O6 B14664396 (3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone CAS No. 50546-29-7](/img/structure/B14664396.png)
(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is a complex organic compound that features a combination of aromatic rings and an oxadiazinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone typically involves multiple steps One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the oxadiazinan ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism by which (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
50546-29-7 |
|---|---|
Molekularformel |
C23H20N4O6 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone |
InChI |
InChI=1S/C23H20N4O6/c1-16-7-9-19(10-8-16)25-22(17-5-3-2-4-6-17)24(11-12-33-25)23(28)18-13-20(26(29)30)15-21(14-18)27(31)32/h2-10,13-15,22H,11-12H2,1H3 |
InChI-Schlüssel |
RUZRMCNJBXYCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


